Eglumegad, also known as LY354740, is a potent and selective agonist of metabotropic glutamate receptors (mGluRs), specifically targeting Group II mGluRs, including mGlu2 and mGlu3 subtypes. [, , , ] These receptors play a crucial role in modulating glutamatergic neurotransmission in the central nervous system. [, , , ] Due to its selective action on mGlu2 and mGlu3 receptors, Eglumegad has emerged as a valuable pharmacological tool in scientific research, particularly in neuroscience. [, , , ] Researchers employ Eglumegad to investigate the role of Group II mGluRs in various neurological and psychiatric disorders, as well as to explore its potential therapeutic applications in these conditions. [, , ]
Eglumegad exerts its pharmacological effects by selectively activating Group II metabotropic glutamate receptors (mGluRs), namely mGlu2 and mGlu3 subtypes. [, , , ] These receptors are primarily located presynaptically and function as autoreceptors, regulating the release of glutamate, the primary excitatory neurotransmitter in the brain. [, , , ] Upon binding to mGlu2 and mGlu3 receptors, Eglumegad initiates a signaling cascade that ultimately leads to the inhibition of glutamate release from presynaptic neurons. [, , , ] This mechanism of action has been implicated in the potential therapeutic effects of Eglumegad in various neurological and psychiatric disorders characterized by excessive glutamate activity, such as anxiety disorders and schizophrenia. [, , , ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6